molecular formula C22H17ClFN3O3 B4782289 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE

Cat. No.: B4782289
M. Wt: 425.8 g/mol
InChI Key: UDGFAYLNNDCWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a fluorobenzyl group, and a pyrazolyl group attached to a furan ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base to form the corresponding ether. The final step involves the reaction of this ether with 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to form the desired furanamide compound .

Chemical Reactions Analysis

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE can be compared with similar compounds, such as:

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O3/c23-18-6-1-2-7-19(18)29-14-17-8-9-20(30-17)22(28)25-21-10-11-27(26-21)13-15-4-3-5-16(24)12-15/h1-12H,13-14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGFAYLNNDCWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
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5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE

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